molecular formula C18H23ClN4O3S B2872928 N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1351658-26-8

N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2872928
CAS No.: 1351658-26-8
M. Wt: 410.92
InChI Key: LIUGNQANPCSYHJ-UHFFFAOYSA-N
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Description

Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological activities . They are often used in the design and synthesis of various anti-tubercular agents .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions and the choice of reagents can greatly influence the yield and the properties of the final product .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as X-ray crystallography . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific compound and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by factors such as size, charge, and lipophilicity . These properties can affect the pharmacokinetic profile of the compound, its ability to penetrate bacterial cells, and its resistance to antibiotics .

Scientific Research Applications

1. Analgesic and Anti-Inflammatory Applications

A study synthesized novel heterocyclic compounds, including derivatives related to the compound , for their potential as analgesic and anti-inflammatory agents. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

2. Serotonin Receptor Antagonism

Research on WAY-100635, a compound structurally similar to the specified chemical, revealed its role as a potent and selective antagonist of the 5-HT1A receptor. This receptor is significant in various neurological processes and the study contributes to understanding the mechanism of serotonin receptor modulation (Craven et al., 1994).

3. HIV-1 Reverse Transcriptase Inhibition

In the context of HIV treatment, analogs of the compound demonstrated inhibition of HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. This research highlights the potential utility of such compounds in antiretroviral therapy (Romero et al., 1994).

4. PET Imaging in Neuropsychiatric Disorders

A derivative of the compound showed promise as a PET radioligand for quantifying 5-HT1A receptors in the brain. This application is valuable in diagnosing and studying various neuropsychiatric disorders (García et al., 2014).

5. Silent 5-HT1A Receptor Antagonist Properties

WAY-100635, closely related to the specified compound, was found to be a silent antagonist at the 5-HT1A receptor. This finding is significant for understanding the pharmacological profile of 5-HT1A receptor modulators (Forster et al., 1995).

6. Dopamine D3 Receptor Imaging

In nuclear medicine, a related compound (FAUC346) was synthesized for potential use in imaging dopamine D3 receptors using PET. This research aids in the exploration of neurological disorders related to dopamine dysregulation (Kuhnast et al., 2006).

7. Antimicrobial Activity

Compounds structurally similar to the specified chemical were synthesized and evaluated for their antimicrobial activities. This research indicates potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).

8. Synthesis and Evaluation of Heterocyclic Carboxamides as Antipsychotic Agents

Heterocyclic analogues of similar compounds were evaluated for their potential as antipsychotic agents. This research contributes to the development of new pharmacotherapies for psychiatric disorders (Norman et al., 1996).

Future Directions

The future directions for research on piperazine derivatives could include the design and synthesis of new molecular hybrids to improve their antimicrobial potential and anti-biofilm activity . Further studies are needed to fully understand the potential of these compounds in various therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S.ClH/c1-25-17-14(4-2-6-20-17)18(24)22-11-9-21(10-12-22)8-7-19-16(23)15-5-3-13-26-15;/h2-6,13H,7-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGNQANPCSYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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